1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride
CAS No.: 2413877-00-4
Cat. No.: VC5112734
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413877-00-4 |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 |
| IUPAC Name | 1-azabicyclo[3.2.1]octan-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c8-7-2-4-9-3-1-6(7)5-9;;/h6-7H,1-5,8H2;2*1H |
| Standard InChI Key | WAZDINYOWZDPNW-UHFFFAOYSA-N |
| SMILES | C1CN2CCC(C1C2)N.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereochemical Features
The 1-azabicyclo[3.2.1]octan-4-amine scaffold consists of a seven-membered bicyclic system with a nitrogen atom at the 1-position and an amine group at the 4-position (Figure 1). The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine groups. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂·2HCl | |
| Molecular Weight | 213.15 g/mol (salt form) | |
| SMILES | C1CC2(CCN(C1)C2)N.Cl.Cl | |
| InChIKey | YTPKQQNPBLHPPM-UHFFFAOYSA-N |
The bridgehead nitrogen at position 1 creates a rigid, three-dimensional structure, while the 4-amine group provides a site for functionalization. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (127.0 Ų) suggest moderate molecular compactness .
Comparative Analysis with Related Isomers
Structural analogs such as 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride (CAS 2089255-43-4) differ in amine positioning, altering electronic and steric profiles . For example, the 5-amine isomer exhibits a molecular formula of C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol , highlighting how positional isomerism influences physicochemical properties.
Synthetic Methodologies
Challenges in Bicyclic Scaffold Construction
Synthesizing the azabicyclo[3.2.1]octane framework requires strategic bond formation to establish the bridged amine structure. While direct routes to the 4-amine derivative remain sparsely documented, methodologies for related systems offer insights:
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Enantioselective desymmetrization: As demonstrated for 8-azabicyclo[3.2.1]octane scaffolds, chiral catalysts can induce asymmetry in prochiral intermediates .
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Intramolecular cyclization: Alkyl halide or epoxide precursors may undergo ring-closing reactions to form the bicyclic core .
Functionalization and Salt Formation
Post-cyclization steps likely involve amine protection/deprotection sequences and hydrochloride salt formation. For example, treating the free base with hydrochloric acid under controlled pH conditions yields the dihydrochloride salt .
Comparative Analysis with Methylated Analogs
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
This methylated variant (CAS 646477-45-4) shares the bicyclic core but differs in substituent placement:
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Molecular formula: C₈H₁₆N₂·2HCl vs. C₇H₁₄N₂·2HCl for the 4-amine derivative .
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Synthetic utility: The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Future Directions and Research Opportunities
Targeted Synthesis Improvements
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Catalytic asymmetric synthesis: Adapting methods from tropane alkaloid synthesis to the 4-amine scaffold.
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Continuous flow chemistry: Enhancing yield and purity through automated systems.
Biological Screening
Prioritizing assays for:
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Neuropharmacological activity: nAChR binding affinity.
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Antimicrobial potency: Given the scaffold’s structural novelty.
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